molecular formula C21H18N6O2 B5068602 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5068602
M. Wt: 386.4 g/mol
InChI Key: SMVPYNDPVMPSNX-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolyl-pyridazinyl moiety, followed by its coupling with the benzamide core. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and pyrazolyl-pyridazinyl compounds. Compared to these, 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Some similar compounds are:

Biological Activity

2-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide core with various functional groups including a methoxy group and a pyrazolyl-pyridazinyl moiety. Its molecular formula is C20H18N6O2C_{20}H_{18}N_{6}O_{2} with a molecular weight of 378.4 g/mol. The chemical structure can be represented as follows:

\text{IUPAC Name }2\text{ methoxy N 4 6 1H pyrazol 1 yl pyridazin 3 yl amino}phenyl)benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that this compound may modulate signal transduction pathways, affecting gene expression and cellular proliferation.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For example, studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's structural features suggest potential activity against various cancer types, although specific data on this compound's efficacy remains limited.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Benzamide derivatives have been shown to possess inhibitory effects against a range of bacteria and fungi, suggesting that this compound may exhibit similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and the pyrazolyl moiety significantly influences its potency and selectivity towards biological targets. Comparative studies with related compounds reveal that modifications in these functional groups can enhance or diminish biological activity.

CompoundActivityIC50 (μM)Reference
This compoundAnticancerTBD
Benzamide Derivative AAntimicrobial15
Benzamide Derivative BAnticancer10

Case Studies

Several studies have explored the biological activities of benzamide derivatives, providing insights into their potential therapeutic applications:

  • Antiviral Activity : A series of N-phenylbenzamide derivatives were synthesized and tested for their antiviral activities against enterovirus 71 (EV71). One derivative exhibited an IC50 value of 12 μM, indicating promising antiviral potential that could be relevant for the development of treatments involving this compound .
  • Kinase Inhibition : Another study focused on benzamide derivatives as RET kinase inhibitors showed that certain structural modifications led to enhanced inhibitory potency against cancer cell proliferation driven by RET mutations .

Properties

IUPAC Name

2-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-29-18-6-3-2-5-17(18)21(28)24-16-9-7-15(8-10-16)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVPYNDPVMPSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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